(2-Methoxy-6-methylpyridin-3-yl)methanamine
Description
(2-Methoxy-6-methylpyridin-3-yl)methanamine (CAS 262295-96-5) is a pyridine derivative featuring a methoxy group at position 6, a methyl group at position 2, and a methanamine substituent at position 3 of the pyridine ring. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.167 g/mol . Synonyms include 5-Aminomethyl-2-methoxypyridine and 3-Pyridinemethanamine,6-methoxy-.
Key physicochemical properties include:
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(5-9)8(10-6)11-2/h3-4H,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPZJYLNBFBGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75985-30-7 | |
| Record name | (2-methoxy-6-methylpyridin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-3-yl)methanamine typically involves the reaction of 2-methoxy-6-methylpyridine with formaldehyde and ammonia. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process generally requires controlled temperatures and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The product is then purified through distillation or crystallization techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically require specific conditions such as controlled temperatures, pressures, and pH levels to proceed efficiently .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield pyridine oxides, reduction can produce primary or secondary amines, and substitution reactions can result in a variety of functionalized pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
(2-Methoxy-6-methylpyridin-3-yl)methanamine has diverse applications across several domains:
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. It serves as a building block for synthesizing bioactive molecules with therapeutic properties. Notably, it has been explored in the context of cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.
Organic Synthesis
In organic chemistry, this compound is used as an intermediate in the synthesis of complex organic compounds. Its unique structure allows for the development of various derivatives that can be further explored for biological activity.
Biological Studies
Research has focused on the compound's interactions with biological targets, such as enzymes and receptors. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects.
Industrial Applications
The compound finds utility in the production of specialty chemicals and agrochemicals, where its specific properties can be leveraged for various applications.
Case Studies
- Cancer Therapeutics:
- Drug Development:
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares C₇H₁₀N₂O with analogous pyridine-based methanamine derivatives:
Pharmacological and Physicochemical Properties
- Electronic Effects : The methoxy group in the target compound acts as an electron-donating group, enhancing hydrogen-bond acceptor capacity compared to methyl or thiophene substituents .
- Lipophilicity : Compounds with bulkier substituents (e.g., isopropoxy, morpholine) exhibit higher logP values, suggesting improved membrane permeability but reduced aqueous solubility .
- Thiophene derivatives (e.g., CAS 748121-21-3) are explored in kinase inhibition due to sulfur-mediated hydrophobic interactions .
Biological Activity
(2-Methoxy-6-methylpyridin-3-yl)methanamine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the pyridine ring, contributing to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on recent research findings.
The synthesis of this compound typically involves the reaction of 2-methoxy-6-methylpyridine with formaldehyde and ammonia, leading to the formation of the amine derivative. The compound can undergo various chemical reactions, including oxidation and substitution, which can yield different functionalized derivatives useful in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and related pyridine derivatives. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.0048 |
| Staphylococcus aureus | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These data suggest that this compound may serve as a broad-spectrum antimicrobial agent, particularly effective against pathogenic strains .
Anti-inflammatory and Anticancer Properties
The compound is also being investigated for its anti-inflammatory and anticancer properties. Preliminary research suggests that it may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase-2 (COX-2), and may induce apoptosis in cancer cells through modulation of signaling pathways.
Case Study:
In a study evaluating various pyridine derivatives, this compound demonstrated promising cytotoxicity against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The IC50 values indicated significant growth inhibition, suggesting potential for further development as an anticancer agent .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with molecular targets such as receptors or enzymes. It may modulate enzymatic activity related to cell proliferation and inflammation, leading to its observed biological activities.
Comparison with Similar Compounds
This compound shares structural similarities with other pyridine derivatives, which also exhibit biological activities. A comparative analysis reveals:
| Compound | Key Activity |
|---|---|
| (6-Methylpyridin-3-yl)methanamine | Antimicrobial |
| (6-Methoxypyridin-3-yl)methanamine | Anticancer |
| (2-Methoxy-3-pyridinyl)methanamine | Anti-inflammatory |
The unique positioning of the methoxy and methyl groups in this compound contributes to its distinct biological profile compared to these similar compounds.
Q & A
Q. What analytical techniques are optimal for quantifying trace impurities in this compound?
Q. How should researchers design stability studies under accelerated conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
